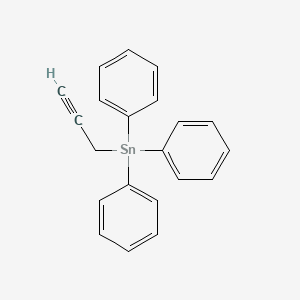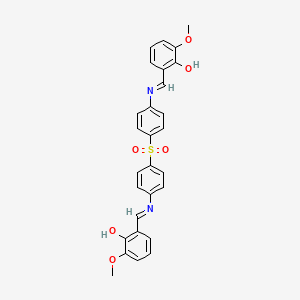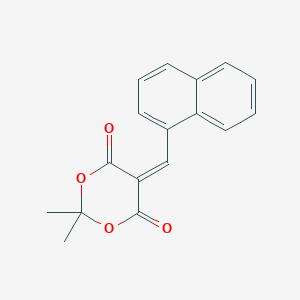![molecular formula C23H18O3 B11951642 10-[(3,4-Dimethoxyphenyl)methylidene]anthracen-9-one CAS No. 75628-90-9](/img/structure/B11951642.png)
10-[(3,4-Dimethoxyphenyl)methylidene]anthracen-9-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-[(3,4-Dimethoxyphenyl)methylidene]anthracen-9-one is an organic compound that belongs to the class of anthracene derivatives. This compound is characterized by the presence of an anthracene core substituted with a 3,4-dimethoxyphenylmethylidene group at the 10th position. Anthracene derivatives are known for their photophysical properties and have been widely studied for various applications in materials science and organic electronics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10-[(3,4-Dimethoxyphenyl)methylidene]anthracen-9-one typically involves the condensation of anthracene-9-carbaldehyde with 3,4-dimethoxybenzaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide in an ethanol solvent. The reaction mixture is heated to reflux for several hours, followed by cooling and recrystallization to obtain the desired product in high yield .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
10-[(3,4-Dimethoxyphenyl)methylidene]anthracen-9-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or other reduced forms.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the anthracene core or the methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
Oxidation: Quinones or other oxidized anthracene derivatives.
Reduction: Alcohols or other reduced forms of the compound.
Substitution: Substituted anthracene derivatives with various functional groups.
Aplicaciones Científicas De Investigación
10-[(3,4-Dimethoxyphenyl)methylidene]anthracen-9-one has been studied for various scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other anthracene-based compounds and materials.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Mecanismo De Acción
The mechanism of action of 10-[(3,4-Dimethoxyphenyl)methylidene]anthracen-9-one involves its interaction with molecular targets and pathways within biological systems. The compound can intercalate into DNA, disrupting the normal function of the genetic material and leading to cell death. Additionally, it can generate reactive oxygen species (ROS) that cause oxidative damage to cellular components, contributing to its anticancer and antimicrobial effects .
Comparación Con Compuestos Similares
Similar Compounds
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and used in OLEDs and other photophysical applications.
9,10-Dimethylanthracene: Exhibits high fluorescence quantum yield and is used in triplet-triplet annihilation upconversion systems.
9-(4-Methoxyphenyl)-10-(4-(trifluoromethyl)phenyl)anthracene: Synthesized via Suzuki coupling reactions and used in photophysical studies.
Uniqueness
10-[(3,4-Dimethoxyphenyl)methylidene]anthracen-9-one is unique due to its specific substitution pattern, which imparts distinct photophysical and chemical properties. The presence of the 3,4-dimethoxyphenylmethylidene group enhances its stability and reactivity, making it suitable for various applications in materials science and organic electronics.
Propiedades
Número CAS |
75628-90-9 |
|---|---|
Fórmula molecular |
C23H18O3 |
Peso molecular |
342.4 g/mol |
Nombre IUPAC |
10-[(3,4-dimethoxyphenyl)methylidene]anthracen-9-one |
InChI |
InChI=1S/C23H18O3/c1-25-21-12-11-15(14-22(21)26-2)13-20-16-7-3-5-9-18(16)23(24)19-10-6-4-8-17(19)20/h3-14H,1-2H3 |
Clave InChI |
AIYFOFIPZAVACA-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)C=C2C3=CC=CC=C3C(=O)C4=CC=CC=C42)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Benzyl-1-(trifluoromethyl)-2,6-diazaspiro[3.3]heptane](/img/structure/B11951571.png)

![4,7-dimethyl-2H-pyrano[3,2-c]pyridine-2,5(6H)-dione](/img/structure/B11951582.png)







![N-{2,2,2-trichloro-1-[(3-nitrophenyl)amino]ethyl}butanamide](/img/structure/B11951627.png)


